Thrombin Inhibition: The 2‑Chloro‑6‑fluorophenyl P2 Motif Confers Sub‑Nanomolar Potency; P3 Substitution Controls >30‑Fold Affinity Range
In a direct head‑to‑head congeneric series, 2‑(2‑chloro‑6‑fluorophenyl)acetamides bearing an optimized P3 2‑(5‑chloropyridin‑2‑yl)‑2,2‑difluoroethylamine moiety achieved a thrombin Ki of 0.7 nM, whereas the weakest analogue in the same series showed a Ki of 33.9 nM [1]. Replacing the P3 heteroaryl linker with a simple phenyl ring reduced thrombin affinity by more than one order of magnitude [1]. The title compound retains the identical 2‑chloro‑6‑fluorophenyl P2 motif that drives this sub‑nanomolar baseline activity but incorporates a 6‑methoxypyridin‑3‑yl amide handle that has been independently validated as a productive pharmacophore for orthogonal targets [2].
| Evidence Dimension | Thrombin inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Core P2 motif from the same series; full P2‑P3‑P1 assembled compound Ki range 0.7–33.9 nM [1] |
| Comparator Or Baseline | 2‑(5‑Chloropyridin‑2‑yl)‑2,2‑difluoroethylamine P3 analogue: Ki = 0.7 nM; phenyl P3 surrogate: Ki > 10 nM (estimated from affinity loss) [1] |
| Quantified Difference | >30‑fold affinity window across P3 variants; >10‑fold loss upon phenyl‑for‑heteroaryl P3 substitution |
| Conditions | Recombinant human thrombin; chromogenic substrate assay; Ki determined by Cheng‑Prusoff analysis |
Why This Matters
This evidence guides procurement by demonstrating that the 2‑chloro‑6‑fluorophenyl core is a validated potency‑conferring fragment, and that the exact P3‑amide partner must match the target asset to reproduce published affinity.
- [1] Lee L, Kreutter KD, Pan W, et al. 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Bioorg Med Chem Lett. 2007;17(22):6266-6269. View Source
- [2] ChEMBL872438, ChEMBL5175938, ChEMBL4521178. BindingDB. View Source
